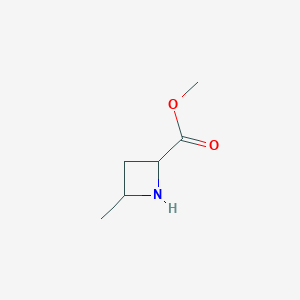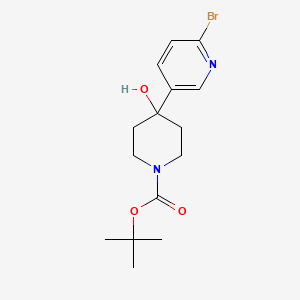
2-(Dimethylphosphoryl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylphosphoryl)pyrrolidine is a compound characterized by the presence of a pyrrolidine ring substituted with a dimethylphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylphosphoryl)pyrrolidine typically involves the reaction of pyrrolidine with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Pyrrolidine: Pyrrolidine can be synthesized from 1,4-dibromobutane and ammonia.
Reaction with Dimethylphosphoryl Chloride: Pyrrolidine is then reacted with dimethylphosphoryl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylphosphoryl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylphosphoryl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Dimethylphosphoryl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphoryl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrrolidine ring can interact with receptor sites, modulating their activity.
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
Dimethylphosphoryl Chloride: A reagent used in the synthesis of phosphoryl compounds.
Phosphine Oxides: Compounds with a phosphoryl group bonded to an oxygen atom.
Uniqueness: 2-(Dimethylphosphoryl)pyrrolidine is unique due to the presence of both a pyrrolidine ring and a dimethylphosphoryl group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H14NOP |
|---|---|
Molecular Weight |
147.16 g/mol |
IUPAC Name |
2-dimethylphosphorylpyrrolidine |
InChI |
InChI=1S/C6H14NOP/c1-9(2,8)6-4-3-5-7-6/h6-7H,3-5H2,1-2H3 |
InChI Key |
LNSZZEATXUWRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Fluoro-2-methylbenzo[b]thiophene](/img/structure/B13566514.png)
![rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate](/img/structure/B13566528.png)






![2-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13566578.png)


